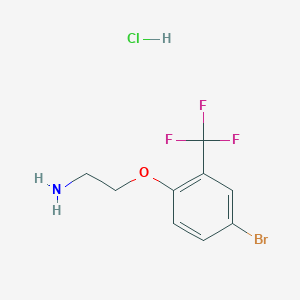

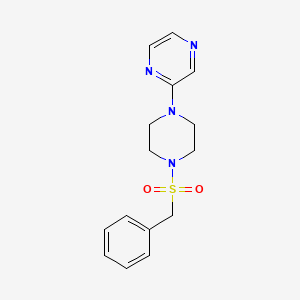

![molecular formula C13H10N4O4S B2515417 3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azétidin-3-yl)oxazolidine-2,4-dione CAS No. 2034236-93-4](/img/structure/B2515417.png)

3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azétidin-3-yl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives, including the compound of interest, involves condensation reactions. Specifically, the synthesis of related compounds has been achieved by condensing 1,3-diphenyl-1H-pyrazol-4-carboxaldehyde with various nucleophiles. The structures of these compounds were confirmed using analytical and spectral methods, which likely include techniques such as FT-IR, NMR, and possibly mass spectrometry or elemental analysis . Another study describes the synthesis of novel azetidine derivatives through a ketene–imine cycloaddition reaction, which involves the formation of a Schiff base followed by cyclization. This method was used to create 1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives, which are structurally related to the compound .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is typically elucidated using spectroscopic methods. In the case of the azetidine derivatives mentioned, FT-IR, 1H-NMR, 13C-NMR, and elemental analysis were employed to characterize the compounds . For the related compound 3-amino-2H-azirines, X-ray structure analysis was used to determine the structure of the isolated intermediates, which provides a high level of detail regarding the molecular geometry and confirmation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and can lead to various products depending on the starting materials and reaction conditions. For instance, the reaction of 3-amino-2H-azirines with 1,3-oxazolidine-2,4-diones results in ring enlargement and contraction processes, leading to the formation of 3,4-dihydro-3-(2-hydroxyacetyl)-2H-imidazol-2-ones. A proposed mechanism includes the formation of a bicyclic zwitterion followed by transannular ring contraction . Similarly, the ketene–imine cycloaddition reaction used to synthesize azetidine derivatives is a specific type of chemical reaction that involves the formation of a Schiff base and subsequent cyclization .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione are not detailed in the provided papers, related compounds have shown significant biological activities. Some of the synthesized benzazole, thiazolidinone, and azetidin-2-one derivatives have demonstrated remarkable anti-diabetic potency and significant renoprotective activity . Additionally, certain azetidine derivatives have exhibited antimicrobial activities against various bacterial and fungal strains, which suggests that these compounds may have useful pharmacological properties . The physical properties such as solubility, melting point, and stability would typically be determined experimentally, and the chemical properties could include reactivity with other chemical agents, acidity or basicity, and susceptibility to hydrolysis or oxidation.

Applications De Recherche Scientifique

Photovoltaïque

Le motif BTZ a été largement étudié pour une utilisation dans le photovoltaïque . Les systèmes donneur-accepteur d'électrons (D-A) basés sur le motif BTZ se sont imposés comme une conception puissante pour des applications telles que le photovoltaïque organique .

Capteurs fluorescents

Le motif BTZ est également utilisé comme capteur fluorescent . Ces capteurs sont utilisés comme sondes de bio-imagerie pour les gouttelettes lipidiques, les mitochondries et les membranes plasmiques .

Photocatalyseurs

Le motif BTZ a été étudié pour des applications photocatalytiques . Ces photocatalyseurs ont été validés en utilisant une alkylation décarboxylante de type Minisci d'hétéroarènes déficients en électrons comme réaction test .

Electronique organique

Le motif BTZ est l'un des hétérocycles accepteurs les plus utilisés dans la production de matériaux donneur-accepteur pour l'électronique organique .

Transistors à film mince organique (OTFT)

Le motif BTZ trouve une application dans les transistors à film mince organique .

Cellules photovoltaïques organiques (OPV)

Le motif BTZ est utilisé dans les cellules photovoltaïques organiques .

Diodes électroluminescentes (LED)

Le motif BTZ est utilisé dans les diodes électroluminescentes .

Sondes de bio-imagerie

Le motif BTZ est utilisé comme capteurs fluorescents ou sondes de bio-imagerie pour les gouttelettes lipidiques, les mitochondries et les membranes plasmiques .

Mécanisme D'action

While the specific mechanism of action for this compound isn’t detailed in the available resources, thiadiazole-based compounds have been used in the detection of primary aromatic amines (PAAs). The F-CTF-3 nanosheet, for example, shows high sensitivity and selectivity for PAA detection by fluorescence quenching .

Propriétés

IUPAC Name |

3-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4S/c18-11-6-21-13(20)17(11)8-4-16(5-8)12(19)7-1-2-9-10(3-7)15-22-14-9/h1-3,8H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRMZAURCMZIKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)N4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2515337.png)

![2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B2515345.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2515346.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2515348.png)

![1-butyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2515350.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2515353.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2515355.png)